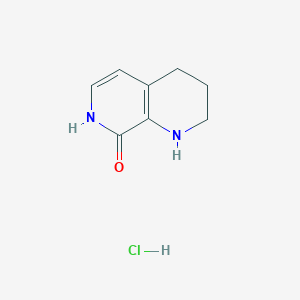

1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one hydrochloride

Description

Properties

IUPAC Name |

2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-8-7-6(3-5-10-8)2-1-4-9-7;/h3,5,9H,1-2,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCJIFZECOLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC=C2)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-47-7 | |

| Record name | 1,7-Naphthyridin-8(2H)-one, 1,3,4,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989671-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Precursors

The core naphthyridine scaffold is constructed via cyclization reactions. A validated approach begins with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) as the starting material. Reaction with cyclic amines (e.g., pyrrolidine or azepane) in ethanol under reflux conditions yields 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines (2a , b ). Subsequent treatment with 2-mercaptoethanol in dimethylformamide (DMF) at 85–100°C introduces thioether functionalities, forming intermediates 3a , b .

Critical Parameters :

Smiles Rearrangement and Hydrolysis

Alkaline hydrolysis of intermediates 3a , b using 50% aqueous sodium hydroxide induces a Smiles rearrangement, eliminating thiirane polymers and yielding 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (4a , b ). This step is pivotal for introducing the ketone moiety at position 8.

$$

\textbf{3a} \xrightarrow{\text{NaOH, EtOH, reflux}} \textbf{4a} + \text{thiirane polymer}

$$

Yield Optimization :

- Prolonged reflux (15 hours) ensures complete hydrolysis.

- Neutralization with HCl precipitates the product, achieving >80% purity before recrystallization.

Industrial Production Methods

Catalytic Hydrogenation

Industrial-scale synthesis employs catalytic hydrogenation to reduce unsaturated bonds in intermediates. For example, hydrogen gas (H₂) over palladium on carbon (Pd/C) at 50–60 psi selectively saturates the naphthyridine ring without affecting cyano or amino groups.

Table 1: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Intermediate 4a | Pd/C (5%) | 60 | 50 | 92 |

| Intermediate 4b | Pd/C (10%) | 50 | 60 | 88 |

Continuous Flow Processes

Patented methods describe continuous flow reactors for high-throughput synthesis. Key advantages include:

- Residence Time : 10–15 minutes per reaction step.

- Purity : >95% by HPLC due to minimized side reactions.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.

Procedure :

- Dissolve the free base (1 eq) in absolute ethanol.

- Add concentrated HCl (1.1 eq) dropwise at 0–5°C.

- Stir for 2 hours, filter, and wash with cold ethanol.

Purity Data :

Recrystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) removes residual thiirane polymers and unreacted amines.

Table 2: Solvent Systems for Recrystallization

| Solvent Ratio (EtOH:H₂O) | Recovery (%) | Purity (%) |

|---|---|---|

| 3:1 | 75 | 98.5 |

| 4:1 | 82 | 99.1 |

| 5:1 | 78 | 98.8 |

Reaction Mechanisms and Kinetic Studies

Smiles Rearrangement Pathway

The Smiles rearrangement proceeds via a five-membered transition state, where the thiolate anion attacks the adjacent carbon, displacing the amino group.

$$

\textbf{3a} \rightarrow \text{Transition State} \rightarrow \textbf{4a} + \text{HSCH}2\text{CH}2\text{OH}

$$

Kinetic Data :

Acid-Mediated Cyclization

Protonation of the ketone oxygen in 4a facilitates intramolecular cyclization, forming the hexahydro ring system.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeOH gradient, 1.0 mL/min.

- Retention Time : 6.8 minutes.

Scalability and Environmental Impact

Waste Management

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the naphthyridine ring system.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions can produce tetrahydronaphthyridine derivatives .

Scientific Research Applications

Chemistry

1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one serves as a versatile building block in synthetic organic chemistry. It is used to create more complex heterocyclic compounds through various reactions such as:

- Cyclization : Forms new ring structures.

- Substitution Reactions : Allows for the introduction of different functional groups.

Biology

Research has indicated that this compound exhibits notable biological activities:

-

Antimicrobial Properties : Studies show efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL -

Anticancer Activity : In vitro studies have demonstrated its potential to inhibit cancer cell proliferation.

- Case Study : In a study involving MCF-7 breast cancer cells:

- Concentration : 10 µM reduced cell viability by approximately 30%.

- Mechanism : Induction of apoptosis via upregulation of pro-apoptotic proteins.

- Case Study : In a study involving MCF-7 breast cancer cells:

Medicine

Ongoing research is investigating the therapeutic potential of this compound in various diseases:

-

Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Disease Model Observed Effects Parkinson's Disease Reduced apoptosis in dopaminergic neurons Alzheimer's Disease Decreased amyloid-beta aggregation

Mechanism of Action

The mechanism of action of 1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit high affinity for certain integrins, which play a crucial role in cell adhesion and signaling . The compound’s effects are mediated through the modulation of these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Research Findings and Data

NMR Spectral Comparisons :

- Target Compound : Expected ¹H-NMR signals include broad peaks for NH (δ 8–10 ppm) and multiplets for saturated CH₂/CH groups (δ 1.5–3.5 ppm). The ketone (C8=O) absence of protons simplifies the spectrum compared to analogs with methoxy or aromatic substituents .

- 8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one : Distinct ¹H-NMR signals for methoxy (δ ~3.9 ppm) and aromatic protons (δ 7–8 ppm), with coupling constants confirming substitution patterns .

Thermodynamic Stability :

- Hydrogenated derivatives (e.g., hexahydro and tetrahydro) exhibit higher thermal stability than aromatic naphthyridines due to reduced ring strain .

Biological Activity

1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one hydrochloride (C8H11ClN2O) is a heterocyclic compound belonging to the naphthyridine family. Its unique structure includes a fused ring system with nitrogen atoms that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes including cyclization reactions. A common synthetic route is the reaction of 2-aminopyridine with suitable aldehydes or ketones under controlled conditions. Advanced methods such as catalytic hydrogenation and high-pressure reactions are employed for industrial production to ensure high yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| Appearance | White powder |

| LogP | -0.22 |

| HBA (Hydrogen Bond Acceptors) | 2 |

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial , antifungal , and antiviral activities. Specifically, studies have shown that this compound can enhance the efficacy of antibiotics against multi-resistant bacterial strains. The compound has been tested against various pathogens with promising results .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, compounds structurally related to 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one have shown cytotoxic effects against leukemia cell lines .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example:

- Acetylcholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition may lead to increased levels of acetylcholine in synaptic clefts .

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced the Minimum Inhibitory Concentration (MIC) when combined with standard antibiotics against strains like E. coli and S. aureus. The combination therapy showed a synergistic effect .

- Cytotoxicity Assessment : In another study focusing on cancer treatment potentials, the compound was tested on various cancer cell lines including CCRF-CEM (leukemia). It exhibited a GI50 value indicating effective cytotoxicity at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via hydrolysis of 1,7-naphthyridin-8-amine under acidic conditions (e.g., 70% H₂SO₄, reflux for 4 days), yielding the ketone intermediate, which is then converted to the hydrochloride salt . Optimization may involve:

- Temperature modulation : Reducing reaction time via microwave-assisted synthesis.

- Catalyst screening : Testing Brønsted/Lewis acids for milder conditions.

- Salt formation : Adjusting HCl stoichiometry to improve crystallinity.

Table 1: Example Reaction Parameters

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 1,7-Naphthyridin-8-amine | 70% H₂SO₄, reflux, 4 days | 81% |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Key protocols include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles .

- Storage : Dry, airtight containers at 2–8°C to prevent hygroscopic degradation .

- Emergency response : For accidental ingestion, immediate administration of activated charcoal and medical consultation (refer to P301+P310 guidelines) .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- Answer : Use orthogonal methods:

- HPLC-UV/LC-MS : For impurity profiling (e.g., monitoring penilloic acid derivatives, common in naphthyridine analogs) .

- ¹H/¹³C NMR : To confirm stereochemistry and salt formation (e.g., HCl integration at δ 10–12 ppm) .

- Validation parameters : Ensure specificity (resolution >1.5), linearity (R² >0.999), and accuracy (spiked recovery 98–102%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via stability-indicating HPLC .

- Data triangulation : Compare in vitro results with in silico docking (e.g., AutoDock Vina for binding affinity predictions) .

Q. What methodological frameworks support mechanistic studies of this compound’s pharmacological effects?

- Answer : Align with:

- Kinetic modeling : Determine inhibition constants (Kᵢ) using Cheng-Prusoff equations in enzyme assays .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Theoretical grounding : Link findings to naphthyridine SAR (structure-activity relationship) models .

Q. How can in silico tools enhance experimental design for derivative synthesis?

- Answer : Apply:

- Retrosynthetic analysis : Use ChemAxon or Synthia to plan feasible routes .

- ADMET prediction : SwissADME to filter derivatives with poor bioavailability .

- Density functional theory (DFT) : Optimize transition states for challenging reactions (e.g., cyclization steps) .

Methodological Best Practices

- Experimental design : Use a mixed-methods approach (e.g., embedded design for quantitative activity data + qualitative stability studies) .

- Data validation : Replicate experiments across ≥3 independent batches and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

- Theoretical alignment : Ground hypotheses in naphthyridine pharmacology or acid-base interaction theories .

Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.